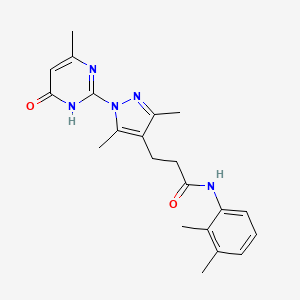

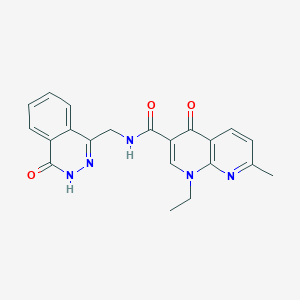

![molecular formula C16H14ClN3O B2973027 N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide CAS No. 338410-54-1](/img/structure/B2973027.png)

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

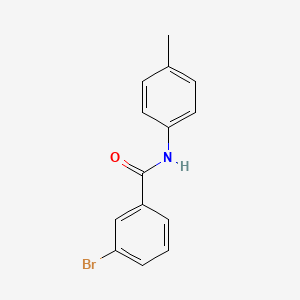

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar structure, often stabilized by π-π interactions and hydrogen bonds . The specific molecular structure of “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide” would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . Without specific information on “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide”, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Benzimidazole derivatives, for example, often exhibit planarity and strong π-π interactions . The exact properties of “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide” would need to be determined experimentally.Scientific Research Applications

Antibacterial Agents

Compounds with the benzothiazole moiety, such as N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide, have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, derivatives of this compound have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates potential for the development of new antibacterial drugs.

Anti-inflammatory Applications

The anti-inflammatory properties of benzothiazole derivatives make them interesting candidates for the treatment of chronic inflammatory diseases. N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide could be explored for its potential to reduce inflammation in conditions such as arthritis and inflammatory bowel disease.

Each of these applications represents a unique field of research where N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide could have significant impact. Further research and clinical trials would be necessary to fully understand the potential of this compound in these areas. The information provided here is based on the structural and functional similarities of the compound to other benzothiazole derivatives known for these activities .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .

Mode of Action

Benzimidazole derivatives have been known to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been associated with favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Future Directions

Benzimidazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide”, and testing their biological activity. Additionally, further studies could aim to elucidate the mechanisms of action of these compounds.

properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQIBSICTDXPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)